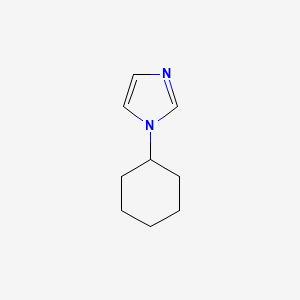

1-cyclohexyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZINEPOBWTUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449112 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67768-61-0 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-cyclohexyl-1H-imidazole spectroscopic data interpretation (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-cyclohexyl-1H-imidazole

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound is a molecule of interest, representing a common structural motif in medicinal chemistry. Its N-substituted imidazole core is a key pharmacophore, while the cyclohexyl group modulates properties like lipophilicity and metabolic stability. A precise understanding of its three-dimensional structure and electronic environment is therefore not merely academic but a critical prerequisite for predicting its behavior and function.

This guide provides a comprehensive, field-proven methodology for the spectroscopic data interpretation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. By understanding the "why" behind the data, researchers can develop a more intuitive and robust approach to structural elucidation for this and related heterocyclic compounds.

The Analytical Workflow: A Self-Validating Approach

The characterization of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. A discrepancy in one analysis demands reconciliation with the others, ensuring the final structural assignment is beyond reproach.

Our workflow is designed to logically deconstruct the molecule, starting with the proton framework, moving to the carbon backbone, identifying functional groups, and finally, confirming the overall mass and fragmentation pattern.

Caption: A logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We will examine both ¹H and ¹³C NMR data to build a complete picture of the atomic framework.[1][2][3]

Molecular Structure and Atom Numbering

For clarity in our spectral assignments, the following numbering scheme for this compound will be used.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).[3]

Expected ¹H NMR Data (Predicted, based on similar structures)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~7.5 - 7.7 | Singlet (s) | 1H | Most deshielded imidazole proton, situated between two electronegative nitrogen atoms.[4] |

| H-5 | ~7.0 - 7.2 | Singlet (s) | 1H | Less deshielded than H-2.[5] |

| H-4 | ~6.8 - 7.0 | Singlet (s) | 1H | Least deshielded imidazole proton.[5] |

| H-1' (Cyclohexyl CH) | ~3.9 - 4.2 | Triplet of Triplets (tt) | 1H | Methine proton directly attached to the imidazole nitrogen, deshielded by the ring. Split by adjacent axial and equatorial protons. |

| H-2', H-6' (eq) | ~2.0 - 2.2 | Multiplet (m) | 2H | Equatorial protons on the cyclohexyl ring adjacent to the point of attachment. |

| H-2', H-6' (ax) | ~1.8 - 1.9 | Multiplet (m) | 2H | Axial protons on the cyclohexyl ring adjacent to the point of attachment. |

| H-3', H-4', H-5' | ~1.2 - 1.8 | Multiplet (m) | 6H | Remaining cyclohexyl methylene protons, overlapping in a complex multiplet. |

Causality Behind the Shifts:

-

Imidazole Protons: The protons on the imidazole ring are in the aromatic region (>6.5 ppm) due to the ring current effect.[4] Their relative chemical shifts (H-2 > H-5 > H-4) are dictated by the electron-withdrawing character of the adjacent nitrogen atoms. H-2 is uniquely positioned between both nitrogens, causing the most significant downfield shift.

-

Cyclohexyl Protons: The H-1' methine proton is significantly deshielded due to its direct attachment to the electronegative nitrogen of the imidazole ring. The remaining cyclohexyl protons appear in the typical aliphatic region (1-2 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[3]

Expected ¹³C NMR Data (Predicted, based on similar structures)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~135 - 138 | Most deshielded imidazole carbon, analogous to its attached proton.[6] |

| C-4 | ~128 - 130 | Aromatic carbon adjacent to one nitrogen. |

| C-5 | ~118 - 120 | Aromatic carbon adjacent to one nitrogen, typically upfield from C-4. |

| C-1' | ~55 - 60 | Methine carbon directly attached to nitrogen, significantly deshielded. |

| C-2', C-6' | ~32 - 35 | Methylene carbons adjacent to the methine carbon. |

| C-3', C-5' | ~25 - 27 | Methylene carbons beta to the methine carbon. |

| C-4' | ~24 - 26 | Methylene carbon gamma to the methine carbon. |

Expertise in Interpretation: The chemical shifts of the imidazole carbons are highly characteristic. C-2 is the most downfield, followed by C-4 and C-5. The attachment of the cyclohexyl group at N-1 has a modest electronic effect on these ring carbons compared to unsubstituted imidazole. The cyclohexyl carbon shifts are typical for a substituted cyclohexane ring.

Infrared (IR) Spectroscopy: Identifying Key Bonds and Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of the key functional groups that define this compound.[7]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3150 | C-H Stretch (Aromatic) | Weak-Medium | Corresponds to the C-H bonds on the imidazole ring.[8] |

| 2850 - 2950 | C-H Stretch (Aliphatic) | Strong | Characteristic strong absorptions from the numerous C-H bonds of the cyclohexyl group. |

| ~1670 | C=N Stretch | Medium | Vibration of the carbon-nitrogen double bond within the imidazole ring. |

| ~1500 - 1550 | C=C Stretch (Aromatic) | Medium-Strong | Ring stretching vibrations of the imidazole core.[9] |

| ~1250 | C-N Stretch | Medium | Stretching vibration of the bond between the cyclohexyl C-1' and the imidazole N-1. |

Trustworthiness of the Data: The most telling feature in the IR spectrum is the combination of aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹. The absence of a broad N-H stretch (typically found around 3300-3500 cm⁻¹) is critical confirmation that the imidazole is substituted at the N-1 position.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[10]

Molecular Ion:

-

Formula: C₉H₁₄N₂

-

Exact Mass: 150.1157 g/mol

-

Molecular Ion Peak (M⁺•): m/z = 150

Predicted Fragmentation Pathway

The primary fragmentation of the molecular ion will likely occur at the weakest bonds and lead to the formation of stable carbocations or radical cations. The bond between the imidazole ring and the cyclohexyl group is a prime candidate for cleavage.

Caption: Primary fragmentation pathways for this compound.

Authoritative Grounding in Fragmentation:

-

Loss of the Cyclohexyl Group: The most prominent fragmentation is the cleavage of the N-C₁' bond. This can result in two major fragment ions:

-

Cyclohexyl cation ([C₆H₁₁]⁺) at m/z = 83: A very common and stable secondary carbocation.

-

Imidazole radical cation ([C₃H₄N₂]⁺•) at m/z = 68: The charge is retained by the aromatic imidazole ring.

-

-

Fragmentation within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically losing ethylene (C₂H₄, 28 Da) or other small neutral fragments, leading to a series of peaks at lower mass-to-charge ratios.[11]

-

Formation of m/z = 67: Loss of a cyclohexyl radical followed by the loss of a hydrogen atom from the imidazole ring results in an ion at m/z = 67.

The relative abundance of these fragments provides a characteristic "fingerprint" for the molecule. The base peak (most intense peak) is often the stable cyclohexyl cation at m/z = 83.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended.

Protocol 5.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time than the ¹H spectrum.

-

Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.

Protocol 5.2: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Record a background spectrum on the clean crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 5.3: Mass Spectrum Acquisition (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is volatilized in a high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[10]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the key functional groups and the N-substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure. By integrating these datasets, researchers can achieve an unambiguous and trustworthy structural assignment, enabling further progress in drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. azooptics.com [azooptics.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 7. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uab.edu [uab.edu]

- 11. youtube.com [youtube.com]

Physical properties of 1-cyclohexyl-1H-imidazole (melting point, boiling point)

Introduction

1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a cyclohexyl group at the nitrogen atom in the 1-position. This substitution significantly influences the molecule's physical and chemical properties, enhancing its hydrophobic character compared to the parent imidazole.[1] As a member of the N-substituted imidazole family, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its application in drug design, chemical synthesis, and materials science. This guide provides a comprehensive overview of the available data on the melting and boiling points of this compound, alongside a detailed exploration of the experimental methodologies employed for their determination.

Physicochemical Properties of this compound

The physical state of this compound has been described as a colorless to pale yellow liquid or a white to off-white solid, suggesting that its melting point is likely near ambient room temperature.[1][2] The presence of the bulky, nonpolar cyclohexyl group attached to the imidazole ring leads to increased van der Waals interactions between molecules, which in turn affects its melting and boiling points compared to unsubstituted imidazole.

| Physical Property | Value | Source |

| Melting Point | Not definitively reported in the literature. Described as a white to off-white solid.[2] | - |

| Boiling Point | 302.9 ± 11.0 °C (Predicted) | ChemicalBook[2] |

| Appearance | White to off-white Solid or Colorless oil | ChemicalBook, CymitQuimica[1][2] |

| Molecular Formula | C₉H₁₄N₂ | CymitQuimica[1] |

| Molecular Weight | 150.22 g/mol | ChemicalBook[2] |

Experimental Determination of Physical Properties

The precise and reproducible determination of melting and boiling points is fundamental to characterizing a chemical compound. The methodologies for these measurements are well-established and rely on key physical principles.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The standard laboratory technique for determining the melting point of a powdered solid involves a melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point. As the melting point is neared, the heating rate is slowed to allow for thermal equilibrium to be established.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

The scientific principle behind this method is that the melting point is a characteristic physical property of a pure substance. Impurities will typically depress and broaden the melting point range. The sharpness of the melting point is often used as an indicator of purity. For N-substituted imidazole derivatives, this method is commonly employed using a visual melting point apparatus with open glass capillary tubes.[3][4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 1 atmosphere.

Methodology:

-

Distillation Setup: For larger quantities of a liquid, the boiling point is typically determined by distillation. The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.

-

Micro Boiling Point Determination: For small quantities of a liquid, a micro boiling point determination can be performed. A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

The underlying principle for boiling point determination is the relationship between vapor pressure and temperature. A liquid boils when its vapor pressure is equal to the external pressure. For compounds like this compound, which may be purified by vacuum distillation, the boiling point is determined under reduced pressure and can be extrapolated to atmospheric pressure.[2]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a synthesized organic compound like this compound.

Caption: Generalized workflow for the determination of physical properties.

Conclusion

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Cyclohexyl-1H-imidazole

Abstract

This technical guide provides a comprehensive examination of the structural and stereochemical properties of 1-cyclohexyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this publication, this document leverages established principles of molecular geometry, conformational analysis, and crystallographic data from closely related analogues to construct a robust and predictive model of its structure. We present a detailed analysis of its anticipated molecular geometry, including bond lengths, bond angles, and the conformational dynamics of the cyclohexyl moiety. Furthermore, this guide outlines the synthetic pathways to this compound and the spectroscopic techniques for its characterization. A generalized, yet detailed, protocol for single-crystal X-ray diffraction is provided to guide researchers in the potential empirical determination of its crystal structure. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of N-substituted imidazoles.

Introduction: The Significance of this compound

Imidazole and its derivatives are fundamental building blocks in a vast array of biologically active molecules and functional materials. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of essential biomolecules like the amino acid histidine and histamine.[1] In the realm of pharmaceuticals, the N-substitution of the imidazole ring is a widely employed strategy to modulate the physicochemical properties of a compound, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[2]

The introduction of a cyclohexyl group at the N1 position of the imidazole ring imparts a unique combination of lipophilicity and conformational rigidity. This can significantly influence a molecule's ability to interact with biological targets and its metabolic stability. Consequently, the this compound moiety is found in a variety of compounds with therapeutic potential.[3] A thorough understanding of the three-dimensional structure of this foundational scaffold is therefore paramount for rational drug design and the development of novel materials.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the imidazole anion displaces a suitable leaving group on a cyclohexyl electrophile. A common and effective method is the N-alkylation of imidazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.[4]

General Synthetic Protocol (N-Alkylation)

Scheme 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Step-by-Step Protocol:

-

Deprotonation of Imidazole: To a solution of imidazole in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, a base is added. For a robust reaction, a strong base like sodium hydride (NaH) can be used, which quantitatively deprotonates the imidazole to form the highly nucleophilic imidazolide anion. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be employed, often requiring heating to facilitate the reaction.[4][5]

-

Nucleophilic Attack: Cyclohexyl bromide is then added to the reaction mixture. The imidazolide anion acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl bromide and displacing the bromide ion in an SN2 reaction.

-

Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals for the imidazole protons (H2, H4, H5) in the aromatic region (approx. δ 7.0-8.0 ppm).[6] - A multiplet for the methine proton of the cyclohexyl group directly attached to the imidazole nitrogen (approx. δ 4.0-4.5 ppm). - A series of multiplets for the methylene protons of the cyclohexyl ring (approx. δ 1.2-2.2 ppm). |

| ¹³C NMR | - Resonances for the imidazole carbons in the aromatic region (approx. δ 115-140 ppm).[6] - A signal for the methine carbon of the cyclohexyl group attached to the nitrogen (approx. δ 50-60 ppm). - Signals for the methylene carbons of the cyclohexyl ring (approx. δ 25-35 ppm). |

| FT-IR | - C-H stretching vibrations for the aromatic imidazole ring and the aliphatic cyclohexyl group. - C=N and C=C stretching vibrations characteristic of the imidazole ring. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂). |

Molecular Geometry and Conformational Analysis

In the absence of empirical crystallographic data, the molecular geometry of this compound can be predicted with a high degree of confidence through computational modeling and by drawing comparisons with structurally related molecules.[7][8]

The Imidazole Ring

The imidazole ring is an aromatic, planar five-membered heterocycle.[9] The bond lengths and angles within the ring are expected to be consistent with those observed in other 1-substituted imidazoles.

Table 2: Predicted Bond Lengths and Angles of the Imidazole Moiety

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| N1-C2 | ~1.38 Å | Typical C-N single bond in an aromatic heterocycle. |

| C2-N3 | ~1.32 Å | Exhibiting partial double bond character. |

| N3-C4 | ~1.38 Å | Typical C-N single bond in an aromatic heterocycle. |

| C4-C5 | ~1.36 Å | Exhibiting partial double bond character. |

| C5-N1 | ~1.39 Å | Typical C-N single bond in an aromatic heterocycle. |

| Bond Angles (°) | ||

| C5-N1-C2 | ~107° | Consistent with a five-membered ring. |

| N1-C2-N3 | ~111° | Influenced by the two nitrogen atoms. |

| C2-N3-C4 | ~106° | Consistent with a five-membered ring. |

| N3-C4-C5 | ~109° | Consistent with a five-membered ring. |

| C4-C5-N1 | ~107° | Consistent with a five-membered ring. |

These values are estimations based on data from related imidazole structures and may vary slightly in the actual molecule.

The Cyclohexyl Ring and Conformational Preference

The cyclohexyl ring will adopt a stable chair conformation to minimize steric and torsional strain.[10][11] When attached to the imidazole ring, the cyclohexyl group can exist in two principal conformations: one where the imidazole ring is in an axial position and another where it is in an equatorial position.

Due to the steric bulk of the imidazole ring, the equatorial conformation is overwhelmingly favored to avoid unfavorable 1,3-diaxial interactions with the hydrogens on the cyclohexyl ring.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural and Conformational Aspects in the Chemistry of Heterocycles [mdpi.com]

An In-Depth Technical Guide to the Basicity and pKa of 1-Cyclohexyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the basicity and associated pKa value of 1-cyclohexyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science. We delve into the fundamental electronic and steric properties of the imidazole ring system, explore the specific influence of the N-1 cyclohexyl substituent, and present detailed, field-proven experimental protocols for the precise determination of its pKa. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's acid-base chemistry.

Introduction: The Imidazole Core and the Significance of Basicity

The imidazole ring is a cornerstone five-membered heterocycle integral to a vast array of biological molecules and synthetic compounds.[1][2] Its unique structure, featuring two nitrogen atoms, endows it with amphoteric properties, allowing it to act as both a weak acid and a base.[1][3] The basicity of the imidazole nucleus, centered on the 'pyridine-like' sp²-hybridized nitrogen (N-3), is of paramount importance.[3][4] This nitrogen's lone pair of electrons is not involved in the aromatic π-system and is readily available for protonation.[4][5]

The pKa value, the negative logarithm of the acid dissociation constant of the conjugate acid, is the quantitative measure of this basicity. For imidazole, the pKa of its conjugate acid is approximately 7.0, making it significantly more basic than pyridine (pKa ≈ 5.2).[3] This enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[3][6] Understanding and quantifying the pKa of imidazole derivatives like this compound is critical in drug development for predicting a molecule's charge state at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

The Influence of the N-1 Cyclohexyl Substituent on Basicity

Substitution on the imidazole ring can profoundly alter its basicity. The introduction of a cyclohexyl group at the N-1 position primarily exerts its influence through electronic and steric effects.

Electronic Effects: Inductive Donation

Alkyl groups, such as cyclohexyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density within the imidazole ring system. Consequently, the pyridine-like N-3 nitrogen becomes more electron-rich and, therefore, more attractive to a proton. This increased electron density enhances the basicity of the molecule. It is a well-established principle that electron-donating groups on an imidazole ring increase basicity, while electron-withdrawing groups decrease it.[6] For instance, N-methylimidazole is known to be more basic than the parent imidazole.[6] Following this principle, this compound is predicted to be a stronger base than unsubstituted imidazole.

Steric Considerations

While the cyclohexyl group is bulky, its placement at the N-1 position does not typically create significant steric hindrance to the protonation at N-3. The lone pair at N-3 remains accessible. This contrasts with substitution at the C-2 position (between the two nitrogens), where a bulky group could sterically impede the approach of a proton to N-3. Therefore, the electronic inductive effect is expected to be the dominant factor influencing the basicity of this compound.

Diagram: Protonation Equilibrium

The following diagram illustrates the protonation of this compound at the N-3 position to form the corresponding imidazolium cation.

Caption: Protonation equilibrium of this compound.

Quantitative Data: Predicted vs. Actual pKa

| Compound | pKa of Conjugate Acid | Rationale for Comparison |

| Imidazole | ~7.0[3][7] | Parent compound, baseline for comparison. |

| N-Methylimidazole | ~7.4 | N-alkylation with a small, electron-donating methyl group increases basicity.[6] |

| This compound | Predicted: >7.0 | The cyclohexyl group is also an electron-donating alkyl group; thus, an increase in basicity relative to imidazole is expected. The precise value requires experimental determination. |

Experimental Determination of pKa

To ascertain the precise pKa of this compound, several robust analytical methods can be employed. Potentiometric titration and UV-Vis spectrophotometric titration are the most common and reliable techniques.[8]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid, such as HCl) to a solution of the base (this compound) while monitoring the solution's pH with a calibrated pH meter.[8] The pKa is determined from the inflection point of the resulting titration curve.[9]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare a ~0.01 M solution of this compound in deionized, carbonate-free water. The exact concentration should be known.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated base (conjugate acid) and the free base are equal.

-

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation.[8] It requires smaller amounts of the compound compared to potentiometric titration.

Experimental Protocol:

-

Preparation of Buffers:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 5.5 to 8.5 in 0.2-0.3 pH unit increments).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer solution in a quartz cuvette. Ensure the final concentration is identical across all samples.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered sample, including spectra for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this chosen wavelength (A) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion

The basicity of this compound, a key parameter for its application in medicinal chemistry and materials science, is governed by the fundamental electronic properties of the imidazole ring. The N-1 cyclohexyl substituent, through its electron-donating inductive effect, is expected to increase the basicity of the N-3 nitrogen, resulting in a pKa value greater than that of unsubstituted imidazole (~7.0). For definitive quantification, this guide provides detailed, step-by-step protocols for pKa determination via potentiometric and spectrophotometric titration. The application of these methodologies will yield the precise pKa value, enabling accurate predictions of the molecule's behavior in various chemical and biological systems.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclohexyl Group's Influence on the Reactivity of the Imidazole Ring: A Technical Guide

Introduction: The Imidazole Core and the Impact of Cyclohexyl Substitution

The imidazole ring is a cornerstone in medicinal chemistry and materials science, lauded for its unique electronic properties, its role as a bioisostere, and its versatile reactivity.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, exhibits an amphoteric nature, acting as both a weak acid and a base.[3] Its reactivity is a delicate interplay of electronic and steric factors, which can be finely tuned by the introduction of substituents. This guide provides an in-depth exploration of the reactivity profile of the imidazole ring when substituted with a cyclohexyl group. The introduction of this bulky, non-aromatic, lipophilic group significantly modulates the electronic and steric environment of the imidazole core, thereby influencing its behavior in a variety of chemical transformations.

The cyclohexyl moiety, while seemingly a simple alkyl group, imparts a unique set of characteristics. Its conformational flexibility and significant steric bulk can direct the regioselectivity of reactions and influence the stability of intermediates and transition states. Electronically, as a saturated alkyl group, it acts as a weak electron-donating group through an inductive effect, subtly altering the electron density of the imidazole ring. This guide will dissect these influences, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances of cyclohexyl-substituted imidazoles.

I. Electronic and Steric Landscape of Cyclohexyl-Substituted Imidazoles

The reactivity of the imidazole ring is fundamentally governed by the distribution of electron density and the accessibility of its constituent atoms. The introduction of a cyclohexyl group brings about predictable yet profound changes to both of these aspects.

Electronic Effects: An Inductive Push

The cyclohexyl group, being an sp³-hybridized alkyl substituent, exerts a positive inductive effect (+I) on the imidazole ring. This electron-donating nature slightly increases the electron density of the aromatic system. This has several key consequences:

-

Enhanced Basicity: The increased electron density on the pyridine-like nitrogen (N-3) enhances its ability to accept a proton, making cyclohexyl-substituted imidazoles slightly more basic than their unsubstituted counterparts.[4]

-

Activation towards Electrophilic Attack: The electron-rich nature of the ring system makes it more susceptible to attack by electrophiles. However, the position of attack is heavily influenced by steric factors.

-

Modulation of Acidity: Conversely, the electron-donating nature of the cyclohexyl group slightly decreases the acidity of the N-H proton on the pyrrole-like nitrogen (N-1).

Steric Hindrance: A Double-Edged Sword

The most significant impact of the cyclohexyl group is its substantial steric bulk. This steric hindrance plays a crucial role in dictating the regioselectivity of various reactions and can, in some cases, necessitate more forcing reaction conditions.

-

Directing Group for N-Alkylation: In N-alkylation reactions of unsymmetrically substituted imidazoles, the incoming alkyl group will preferentially add to the less sterically hindered nitrogen atom.[5]

-

Shielding of Adjacent Positions: The cyclohexyl group can sterically shield the adjacent carbon atoms on the imidazole ring (e.g., the C-2 or C-5 position, depending on the point of attachment), making them less accessible to attack by bulky reagents.

-

Influence on Reaction Rates: Steric hindrance can slow down reaction rates by impeding the approach of reactants to the reactive centers of the imidazole ring.[5]

The interplay of these electronic and steric effects is a recurring theme in the chemistry of cyclohexyl-substituted imidazoles and will be explored in the context of specific reaction classes in the following sections.

II. Key Reaction Profiles of Cyclohexyl-Substituted Imidazoles

The following sections will detail the reactivity of cyclohexyl-substituted imidazoles in several fundamental classes of organic reactions, supported by mechanistic insights and established protocols.

Synthesis of Cyclohexyl-Substituted Imidazoles

The construction of the cyclohexyl-imidazole core can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. A common approach involves the condensation of a cyclohexyl-containing building block with other acyclic components.

This workflow is based on the synthetic strategies reported in the literature for the preparation of pharmacologically active imidazole derivatives.[6][7]

Caption: General workflow for the synthesis of 2-cyclohexyl-4-phenyl-1H-imidazole.

Materials:

-

Cyclohexanecarboxylic acid

-

2-Bromo-1-phenylethanone (Phenacyl bromide)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-1-phenylethanone in ethanol, add cyclohexanecarboxylic acid.

-

Add a significant excess of ammonium acetate to the mixture.

-

Heat the reaction mixture at reflux in glacial acetic acid until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclohexyl-4-phenyl-1H-imidazole.[7]

N-Alkylation: Navigating Steric Hindrance

N-alkylation is a fundamental transformation of the imidazole ring, often employed to introduce functional groups or to prepare ionic liquids. With cyclohexyl-substituted imidazoles, the regioselectivity of N-alkylation is a key consideration, particularly in unsymmetrically substituted systems.

The N-alkylation of an imidazole proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkylating agent. The presence of a bulky cyclohexyl group can sterically hinder one of the nitrogen atoms, directing the alkylation to the more accessible nitrogen.[5]

Caption: Simplified workflow for the N-alkylation of a cyclohexyl-imidazole.

Microwave-assisted synthesis can often overcome the kinetic barriers associated with sterically hindered substrates, leading to higher yields and shorter reaction times.[5]

Materials:

-

Cyclohexyl-substituted imidazole

-

Alkylating agent (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe reaction vessel, combine the cyclohexyl-substituted imidazole, the alkylating agent, and potassium carbonate.

-

Add DMF as the solvent.

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature and for a time determined by reaction monitoring (TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography.[5]

Electrophilic Aromatic Substitution: A Game of Sterics and Electronics

The imidazole ring is susceptible to electrophilic aromatic substitution, typically at the C-4 and C-5 positions.[8][9] The electron-donating cyclohexyl group further activates the ring towards this type of reaction. However, the regiochemical outcome is a delicate balance between the electronic directing effects and the steric hindrance imposed by the cyclohexyl group.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms onto the imidazole ring. The position of halogenation will be influenced by the location of the cyclohexyl group.

-

Nitration and Sulfonation: These reactions typically require harsh conditions and may lead to a mixture of products. The steric bulk of the cyclohexyl group can disfavor substitution at adjacent positions.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and imidazoles are excellent substrates for these transformations.[10][11][12] Cyclohexyl-substituted imidazoles can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. Halogenated cyclohexyl-imidazoles can be readily coupled with a variety of boronic acids.

Direct C-H activation and arylation offer a more atom-economical approach to functionalizing the imidazole core.[13][14][15] The regioselectivity of C-H activation on a cyclohexyl-substituted imidazole will be influenced by the acidity of the C-H bonds and steric accessibility. The C-2 position is often the most acidic and can be selectively functionalized under appropriate conditions.[13]

| Reaction Type | Key Considerations for Cyclohexyl-Imidazoles |

| Synthesis | Condensation reactions are a common and effective route.[6][7] |

| N-Alkylation | Steric hindrance from the cyclohexyl group directs alkylation to the less hindered nitrogen.[5] |

| Electrophilic Substitution | The ring is electronically activated, but steric hindrance plays a major role in regioselectivity.[8] |

| Cross-Coupling | Excellent substrates for various coupling reactions, with regioselectivity being a key factor.[10][11] |

| C-H Activation | The C-2 position is often favored for functionalization due to its higher acidity.[13] |

III. Conclusion: A Versatile Building Block with Tunable Reactivity

The introduction of a cyclohexyl group onto the imidazole ring provides a powerful tool for modulating its chemical properties. The interplay of the weak electron-donating inductive effect and the significant steric bulk of the cyclohexyl moiety allows for a degree of control over the reactivity and regioselectivity of a wide range of chemical transformations. From directing N-alkylation to influencing the outcome of electrophilic substitution and participating in modern cross-coupling reactions, cyclohexyl-substituted imidazoles have proven to be versatile building blocks in drug discovery and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to harness the unique reactivity profile of these valuable compounds in their synthetic endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Preliminary Investigation into the Biological Activity of 1-Cyclohexyl-1H-imidazole: A Technical Guide

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive preliminary investigation into the potential biological activities of a specific, under-explored derivative: 1-cyclohexyl-1H-imidazole. Leveraging the known antifungal, anticancer, and enzyme-inhibiting properties of the broader imidazole class, this document provides a strategic framework for its initial biological characterization.[3][4][5][6][7] The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel imidazole-based compounds.

Introduction: The Rationale for Investigating this compound

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][8] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind to a diverse range of biological targets.[6][9] Marketed drugs containing the imidazole moiety include antifungal agents like ketoconazole and miconazole, as well as anticancer and antihypertensive medications.[3][10][11]

The biological activity of imidazole derivatives is highly dependent on the nature and position of their substituents.[9] The introduction of a cyclohexyl group at the N-1 position of the imidazole ring introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This modification may enhance membrane permeability, alter binding affinity to target proteins, and potentially unlock novel biological activities. While the biological profile of this compound itself is not extensively documented, the well-established bioactivities of other N-substituted imidazoles provide a strong rationale for its investigation.

This guide will focus on three primary areas of investigation based on the known potential of the imidazole scaffold:

-

Antifungal Activity: Many imidazole-based drugs target the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[10][12]

-

Anticancer Activity: Imidazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[4][5][8][13]

-

Enzyme Inhibition: The imidazole ring is a known inhibitor of various enzymes, including microsomal enzymes and cyclooxygenases.[7][14][15]

Synthesis of this compound

A common and efficient method for the synthesis of N-alkylated imidazoles is the N-alkylation of imidazole with a suitable alkyl halide in the presence of a base.[16]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

-

Preparation: To a solution of imidazole in an appropriate aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete deprotonation of the imidazole.

-

Alkylation: Add cyclohexyl bromide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Preliminary Biological Evaluation

The initial biological screening of this compound should be conducted in a tiered approach, starting with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific enzyme inhibition assays if promising results are obtained.

In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating any new compound is to determine its potential toxicity to mammalian cells. This is crucial for establishing a therapeutic window and for guiding the concentrations to be used in subsequent assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | Compound | IC50 (µM) |

| A549 | This compound | TBD |

| MCF-7 | This compound | TBD |

| HepG2 | This compound | TBD |

| HEK293 | This compound | TBD |

| A549 | Doxorubicin (Control) | Known Value |

Antifungal Susceptibility Testing

Given the prevalence of antifungal activity among imidazole derivatives, assessing the efficacy of this compound against common fungal pathogens is a primary objective.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) according to CLSI guidelines.[17]

-

Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal growth without the compound) and a negative control (broth only). A known antifungal agent like fluconazole should be used as a reference compound.[12]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

| Fungal Strain | Compound | MIC (µg/mL) |

| Candida albicans | This compound | TBD |

| Aspergillus niger | This compound | TBD |

| Cryptococcus neoformans | This compound | TBD |

| Candida albicans | Fluconazole (Control) | Known Value |

Enzyme Inhibition Screening

The potential for this compound to act as an enzyme inhibitor can be explored through targeted assays. A logical starting point would be to investigate its effect on cyclooxygenase (COX) enzymes, as some imidazole derivatives have shown activity against these targets.[15]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Commercially available kits provide a straightforward method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: After a specified incubation period, measure the product formation (e.g., prostaglandin) using a colorimetric or fluorescent method as described in the kit protocol.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation:

| Enzyme | Compound | IC50 (µM) |

| COX-1 | This compound | TBD |

| COX-2 | This compound | TBD |

| COX-1 | Aspirin (Control) | Known Value |

| COX-2 | Celecoxib (Control) | Known Value |

Mechanistic Elucidation: A Forward Look

Should the preliminary screening reveal significant biological activity, further investigations will be warranted to elucidate the mechanism of action.

Potential Signaling Pathway Investigation for Anticancer Activity:

If this compound demonstrates potent cytotoxicity against cancer cell lines, subsequent studies could explore its impact on key signaling pathways implicated in cancer progression, such as the EGFR or kinase pathways.[8][9]

References

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. biolmolchem.com [biolmolchem.com]

- 11. Imidazole - Wikipedia [en.wikipedia.org]

- 12. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 13. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. clinmedkaz.org [clinmedkaz.org]

Methodological & Application

Methodology for the N-alkylation of Imidazole using Cyclohexyl Halides

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] N-alkylation of the imidazole core is a fundamental synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4][5][6] The introduction of a cyclohexyl group, in particular, can impart desirable characteristics, including increased bulk and lipophilicity, which can enhance binding to target proteins. This application note provides a detailed guide to the N-alkylation of imidazole with cyclohexyl halides, covering the underlying reaction mechanism, detailed experimental protocols for conventional, microwave-assisted, and phase-transfer-catalyzed methods, as well as troubleshooting and safety considerations.

Reaction Mechanism and Key Considerations

The N-alkylation of imidazole with cyclohexyl halides proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The reaction is typically initiated by the deprotonation of the imidazole N-H proton (pKa ≈ 14.5) by a suitable base to form the highly nucleophilic imidazolate anion.[7] This anion then attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide leaving group to form the N-cyclohexylimidazole product.

Several factors can influence the efficiency and outcome of this reaction:

-

Choice of Base: A base strong enough to deprotonate imidazole is required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[7] The choice of base can also influence the reaction's regioselectivity in substituted imidazoles.[8]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the imidazolate salt and promote the S_N2 reaction.[7][9]

-

Leaving Group: The reactivity of the cyclohexyl halide follows the order I > Br > Cl. Cyclohexyl iodide or bromide are therefore the most common choices.

-

Steric Hindrance: As a secondary halide, cyclohexyl halides are more sterically hindered than primary alkyl halides, which can slow the rate of the S_N2 reaction. This may necessitate more forcing conditions, such as higher temperatures or longer reaction times.

-

Side Reactions: A common side reaction is the further alkylation of the N-cyclohexylimidazole product to form a 1,3-dicyclohexylimidazolium salt.[7] This can often be minimized by using a slight excess of imidazole relative to the cyclohexyl halide.

Caption: The S_N2 mechanism for the N-alkylation of imidazole.

Experimental Protocols

General Experimental Workflow

The general workflow for the N-alkylation of imidazole involves reaction setup, monitoring, workup to isolate the crude product, and subsequent purification.

Caption: A generalized experimental workflow for N-alkylation.

Protocol 1: Conventional N-Alkylation of Imidazole with Cyclohexyl Bromide

This protocol describes a standard method for the N-alkylation of imidazole using conventional heating.

Materials:

-

Imidazole

-

Cyclohexyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclohexyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-cyclohexylimidazole.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter times.[10][11][12][13]

Materials:

-

Same as Protocol 1, plus a dedicated microwave reactor.

Procedure:

-

In a microwave reaction vessel, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

-

Add cyclohexyl bromide (1.1 eq) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Perform the workup and purification as described in Protocol 1.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) can be a highly effective method, particularly for reactions involving an inorganic base and an organic substrate in a biphasic system.[14][15][16][17][18]

Materials:

-

Imidazole

-

Cyclohexyl bromide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or another non-polar organic solvent

-

Water

Procedure:

-

To a round-bottom flask, add imidazole (1.0 eq), cyclohexyl bromide (1.1 eq), toluene, and TBAB (0.1 eq).

-

In a separate beaker, prepare a 50% aqueous solution of KOH.

-

Add the aqueous KOH solution to the reaction flask and stir the biphasic mixture vigorously at 60-80 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Incomplete deprotonation of imidazole. | Use a stronger base (e.g., NaH) or a more effective base/solvent system (e.g., Cs₂CO₃ in DMF).[7] |

| Low reactivity of cyclohexyl halide. | Switch to a more reactive halide (cyclohexyl iodide). Increase the reaction temperature or time. | |

| Insufficient mixing in PTC. | Increase the stirring speed to ensure efficient transfer between phases. | |

| Formation of Dialkylated Imidazolium Salt | Excess alkylating agent. | Use a slight excess of imidazole (1.1-1.2 eq) relative to the cyclohexyl halide. |

| High reaction temperature. | Perform the reaction at a lower temperature, if feasible. | |

| Difficulty in Product Isolation | Emulsion formation during workup. | Add more brine to the aqueous layer to break the emulsion. |

| Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. |

Safety Precautions

-

Imidazole: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[19][20][21] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[22]

-

Cyclohexyl Halides: These are flammable liquids and are harmful if swallowed or inhaled. They can cause skin and eye irritation. Handle with care in a fume hood and wear appropriate PPE.

-

Bases: Strong bases like NaH are highly reactive and flammable. Quench any residual NaH carefully with isopropanol before aqueous workup. Solid KOH and K₂CO₃ are corrosive and should be handled with care.

-

Solvents: DMF is a reproductive hazard. Anhydrous solvents can be pyrophoric. Handle all solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][21]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes | MDPI [mdpi.com]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. benchchem.com [benchchem.com]

- 10. iris.unito.it [iris.unito.it]

- 11. benthamscience.com [benthamscience.com]

- 12. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 19. mmbio.byu.edu [mmbio.byu.edu]

- 20. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]

- 21. neb.com [neb.com]

- 22. faculty.washington.edu [faculty.washington.edu]

Application Notes and Protocols for the Investigational Use of 1-Cyclohexyl-1H-imidazole in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of 1-cyclohexyl-1H-imidazole as a ligand in transition metal catalysis. While specific literature on the catalytic use of this particular ligand is limited, its structural features—notably the bulky N-cyclohexyl substituent—suggest its potential utility in reactions where ligand steric hindrance plays a crucial role in catalyst stability and selectivity. These notes are intended to serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and catalytic activity of transition metal complexes bearing the this compound ligand. The protocols provided are based on established methodologies for similar N-alkylimidazole ligands and are presented as a starting point for investigation.

Introduction: The Role of N-Alkylimidazoles in Catalysis

Imidazole and its derivatives are a cornerstone of coordination chemistry and homogeneous catalysis.[1][2] The lone pair of electrons on the sp²-hybridized nitrogen atom allows for strong σ-donation to a metal center, forming stable transition metal complexes.[3] The properties of these complexes can be finely tuned by modifying the substituents on the imidazole ring. N-alkylation of imidazole introduces steric bulk around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting catalyst.

The this compound ligand is of particular interest due to the conformational flexibility and significant steric profile of the cyclohexyl group. It is hypothesized that this bulk can:

-

Enhance Catalyst Stability: The cyclohexyl group may protect the metal center from decomposition pathways such as aggregation or unwanted side reactions.

-

Influence Regio- and Stereoselectivity: The steric hindrance can control the approach of substrates to the catalytic center, potentially leading to higher selectivity in certain transformations.

-

Promote Reductive Elimination: In cross-coupling reactions, bulky ligands are known to facilitate the final bond-forming step.

This guide will focus on a hypothetical application of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds in pharmaceutical and materials science.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a standard N-alkylation of imidazole with a cyclohexyl halide.

Protocol 1: Synthesis via N-Alkylation

Materials:

-

Imidazole

-

Cyclohexyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.0 eq).

-

Add anhydrous DMF to dissolve the imidazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases.

-

Add cyclohexyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Workflow for Ligand Synthesis:

Caption: Synthetic workflow for this compound.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section outlines a hypothetical protocol for utilizing this compound as a ligand in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. The bulky nature of the N-cyclohexyl group is expected to promote the formation of a monoligated palladium(0) active species, which can be highly active in cross-coupling reactions.

Protocol 2: In Situ Catalyst Formation and Cross-Coupling

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Potassium carbonate (K₂CO₃)

-